Physicochemical Differentiation: Unsubstituted Benzenesulfonamide vs. 4-Acetyl Analog – Lipophilicity and Hydrogen-Bond Profile
The unsubstituted benzenesulfonamide terminus of CAS 946290-70-6 yields a computed XLogP3 of 3.2, contrasting with the 4-acetyl analog (CAS 946233-03-0) which, owing to the additional acetyl carbonyl, possesses both higher molecular weight (436.49 vs. 394.45 Da) and increased hydrogen-bond acceptor count [1][2]. This difference in lipophilicity and H-bond capacity directly influences membrane permeability and target binding thermodynamics. In kinase inhibitor SAR, a ΔLogP of ≥0.5 units between close analogs has been associated with distinct cellular potency and off-target profiles [3].
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = 3.2; H-bond acceptors = 6; MW = 394.45 Da |
| Comparator Or Baseline | 4-acetyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide (CAS 946233-03-0): MW = 436.49 Da; H-bond acceptors = 7 (additional acetyl carbonyl) |
| Quantified Difference | ΔMW ≈ 42 Da; ΔH-bond acceptors = +1; ΔXLogP3 estimated ≥0.5 units (acetyl reduces LogP relative to unsubstituted phenyl) |
| Conditions | Computed physicochemical properties via PubChem (XLogP3 algorithm) and standard cheminformatics descriptors |
Why This Matters
The unsubstituted benzenesulfonamide provides a distinct lipophilicity/H-bond profile that influences membrane permeability, solubility, and binding-site complementarity relative to substituted analogs—directly affecting assay outcome reproducibility.
- [1] PubChem. N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzenesulfonamide, CID 16886345. Compound Summary. Accessed 2026. View Source
- [2] PubChem. 4-acetyl-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzene-1-sulfonamide, CID (946233-03-0). Compound Summary. Accessed 2026. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010; 5(3):235-248. View Source
